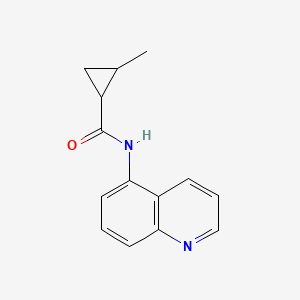
N-cyclohexyl-2-quinolin-8-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-quinolin-8-ylacetamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are widely distributed throughout the central nervous system and play a critical role in synaptic plasticity, learning, and memory. CX614 has been extensively studied in both in vitro and in vivo models, and has shown promising results as a potential therapeutic agent for a variety of neurological disorders.
Wirkmechanismus
N-cyclohexyl-2-quinolin-8-ylacetamide acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors in response to glutamate. Specifically, this compound binds to a site on the receptor that is distinct from the glutamate binding site, and enhances the opening of the ion channel in response to glutamate binding. This results in increased synaptic transmission and enhanced plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its effects on AMPA receptors. In addition to enhancing synaptic transmission and plasticity, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. This compound has also been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-quinolin-8-ylacetamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise manipulation of AMPA receptor activity without affecting other receptors. However, one limitation is that this compound has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-quinolin-8-ylacetamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, traumatic brain injury, and addiction. Another area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on synaptic transmission and plasticity.
Synthesemethoden
The synthesis of N-cyclohexyl-2-quinolin-8-ylacetamide involves several steps, starting with the reaction of 2-aminobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-aminobenzoic acid. This compound is then reacted with 8-chloroquinoline to form this compound. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-quinolin-8-ylacetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory, in both in vitro and in vivo models. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been studied as a potential treatment for depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h4-8,11,15H,1-3,9-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDUPPHUFUPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)


![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)


![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
